molecular formula C9H4F3N3O3 B5876049 3-(4-nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

3-(4-nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No. B5876049
M. Wt: 259.14 g/mol
InChI Key: RRQWOYSTKGVUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (NTO) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NTO is a heterocyclic compound that contains an oxadiazole ring and a nitrophenyl and trifluoromethyl group.

Scientific Research Applications

Synthesis and Biological Applications

  • Antibacterial Properties : S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, synthesized from 3-nitrobenzoic acid, exhibited significant antibacterial activity against various bacteria including Shigella sonnei and Escherichia coli (Aziz‐ur‐Rehman et al., 2013).

  • Liquid Crystalline Properties : Asymmetrical mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group were found to exhibit different liquid crystalline mesophases, influenced by the presence of the nitro group and alkoxy terminal chain (Abboud et al., 2017).

  • Energetic Materials : Bi-oxadiazole derivatives featuring the trifluoromethyl group were studied as model compounds for energetic materials in explosive and propulsive applications, highlighting the potential of the oxadiazole ring system in this field (Kettner et al., 2015).

Corrosion Inhibition and Material Science

  • Corrosion Inhibition : Substituted oxadiazoles, including derivatives of 3-(4-nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole, demonstrated inhibitory effects on the corrosion of mild steel in acidic environments (Lagrenée et al., 2001).

  • Control of Mild Steel Dissolution : Synthesized oxadiazole derivatives were effective in controlling the dissolution of mild steel, showcasing their potential as corrosion inhibitors (Kalia et al., 2020).

Pharmaceutical Research

  • Central Nervous System (CNS) Depressant Activity : Certain substituted diphenyl-1,3,4-oxadiazole derivatives showed promising CNS depressant activities, indicating potential pharmaceutical applications (Singh et al., 2012).

  • Cytotoxic Effect : Some 1,4-dihydropyridine derivatives containing the oxadiazole moiety demonstrated cytotoxic effects against human breast cancer cells, suggesting their potential in cancer therapy (Ghoorbannejad et al., 2021).

properties

IUPAC Name

3-(4-nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3O3/c10-9(11,12)8-13-7(14-18-8)5-1-3-6(4-2-5)15(16)17/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQWOYSTKGVUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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